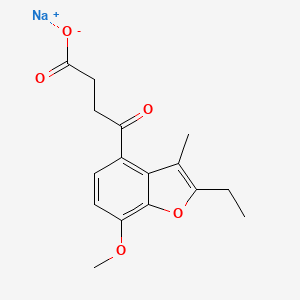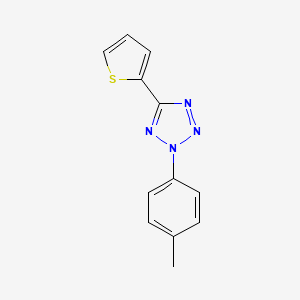
2H-Tetrazole, 2-(4-methylphenyl)-5-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Tetrazole, 2-(4-methylphenyl)-5-(2-thienyl)-: is a heterocyclic compound that features a tetrazole ring substituted with a 4-methylphenyl group and a 2-thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-thienyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-methylphenylhydrazine with 2-thiophenecarbonitrile in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the tetrazole ring or the aromatic substituents, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced tetrazole derivatives
Substitution: Halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit bioactivity that can be harnessed for therapeutic purposes.
Medicine: Medicinal chemistry explores this compound for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-thienyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites in proteins. The aromatic substituents can enhance binding affinity through hydrophobic interactions or π-π stacking.
Comparación Con Compuestos Similares
- 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-furyl)-
- 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-pyridyl)-
- 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-phenyl)-
Uniqueness: The presence of the thienyl group in 2H-Tetrazole, 2-(4-methylphenyl)-5-(2-thienyl)- imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
70027-14-4 |
|---|---|
Fórmula molecular |
C12H10N4S |
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-5-thiophen-2-yltetrazole |
InChI |
InChI=1S/C12H10N4S/c1-9-4-6-10(7-5-9)16-14-12(13-15-16)11-3-2-8-17-11/h2-8H,1H3 |
Clave InChI |
HVBNZLCOMWRZKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N2N=C(N=N2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


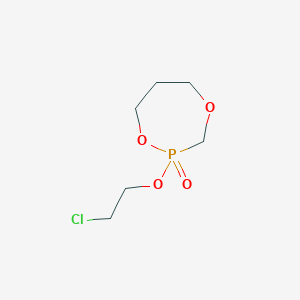



![2-[(But-3-en-2-yl)oxy]oxane](/img/structure/B14456157.png)
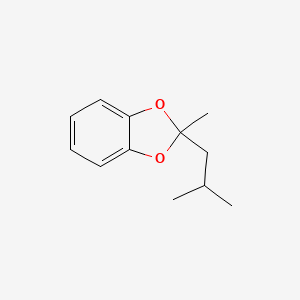
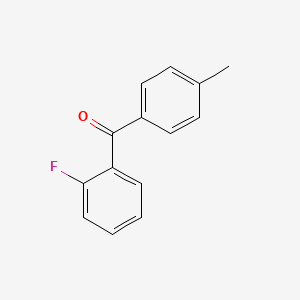
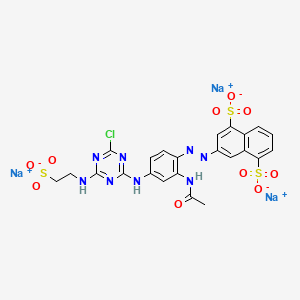

![2-Chloro-4-[(4-nitrophenyl)azo]benzenediazonium hydrogen sulphate](/img/structure/B14456190.png)

